Cadusafos-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cadusafos-d5 is a deuterated analog of Cadusafos, a chemical insecticide and nematicide. It belongs to the family of organophosphorus compounds and is often used in scientific research due to its unique properties. The compound is known for its effectiveness against parasitic nematode populations and acts as an acetylcholinesterase inhibitor .

Aplicaciones Científicas De Investigación

Cadusafos-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of organophosphorus compounds.

Biology: Employed in studies involving acetylcholinesterase inhibition to understand the enzyme’s role in neural transmission.

Medicine: Investigated for its potential use in developing treatments for parasitic infections.

Industry: Used in agricultural research to develop effective nematicides and insecticides

Mecanismo De Acción

Target of Action

Cadusafos-d5 primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine, thus terminating its action at the synapses .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons . The overstimulation of the nervous system can lead to various symptoms, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, disrupting the normal functioning of this pathway . The main metabolic pathway of Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then degraded further into several metabolites .

Pharmacokinetics

This compound exhibits high bioavailability, with more than 90% of the compound being metabolized . The primary route of excretion is through the kidneys . The compound is highly toxic to mammals, and there is some concern regarding its tendency to bioaccumulate .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system, which can cause a range of symptoms from nausea and dizziness to respiratory paralysis and death in severe cases . It is highly toxic to nematodes, earthworms, and birds .

Action Environment

The action of this compound can be influenced by various environmental factors. It has a moderate aquatic solubility, is very volatile, and moderately mobile . It can persist in both soil and water systems, and is highly toxic to a variety of organisms, including mammals, birds, and earthworms . There is also some concern regarding its tendency to bioaccumulate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cadusafos-d5 involves the incorporation of deuterium atoms into the molecular structure of Cadusafos. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cadusafos-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include hydroxy sulfones, phosphorothioic acids, and sulfonic acids .

Comparación Con Compuestos Similares

Similar Compounds

Cadusafos: The non-deuterated analog of Cadusafos-d5, used for similar applications.

Ebufos: Another organophosphorus compound with similar insecticidal properties.

Phorate: An organophosphate insecticide with a similar mechanism of action.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and degradation processes of organophosphorus compounds. This makes it a valuable tool in scientific research, particularly in studies involving isotopic labeling .

Actividad Biológica

Overview of Cadusafos-d5

This compound is a synthetic organothiophosphate compound characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. The chemical structure of this compound includes deuterium atoms, enhancing its stability and making it a valuable reference in analytical chemistry for studying organophosphates.

- Molecular Formula : C10H23O2PS2

- Molar Mass : 270.39 g/mol

- Decomposition Temperature : 208 °C

- Photolytic Degradation : DT50 of approximately 174 days in deionized water

This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synaptic junctions. This results in continuous stimulation of the nervous system, causing symptoms ranging from muscle spasms to respiratory paralysis and potentially death in severe cases .

Biochemical Pathways

The inhibition of AChE disrupts the cholinergic pathway, which is vital for normal neural function. This disruption can lead to:

- Overstimulation of Muscles : Continuous contraction due to excess acetylcholine.

- Neurological Symptoms : Nausea, dizziness, and respiratory failure.

Efficacy Against Pests

This compound has demonstrated significant efficacy against various agricultural pests, particularly nematodes such as Meloidogyne incognita and Rotylenchulus reniformis. In comparative studies with other nematicides, this compound has shown superior effectiveness, especially against endoparasitic nematodes .

Comparative Efficacy Table

| Compound | Efficacy Against Nematodes | Application Method |

|---|---|---|

| This compound | High | Soil application |

| Triazophos | Moderate | Soil application |

| Methyl Bromide | High | Fumigation |

| Aldicarb | Moderate | Soil application |

| Carbofuran | Moderate | Soil application |

| Phorate | Low | Soil application |

Metabolism and Toxicity Studies

Research indicates that this compound is rapidly absorbed and metabolized in mammals. In studies involving rats:

- Over 90% absorption was noted within 48 hours.

- The primary route of elimination was through urine (approximately 75%).

- Tissue analysis revealed minimal residual radioactivity (1-3%) after seven days, primarily in fat, liver, kidney, and lung tissues .

Toxicity Findings

A study assessing the median lethal dose (LD50) found:

- Oral LD50 : 68.4 mg/kg (male), 82.1 mg/kg (female)

- Dermal LD50 : Lower than oral doses, indicating higher toxicity via skin exposure.

A multigenerational study established a No Adverse Effect Level (NOAEL) of 0.03 mg/kg body weight per day for cholinesterase inhibition .

Case Study 1: Synergistic Effects with Trichoderma longibrachiatum

A recent study explored the synergistic effects of this compound when combined with the fungus Trichoderma longibrachiatum. This combination was found to enhance control over root-knot nematodes significantly compared to using either agent alone. The study highlighted improvements in crop yield and reduced nematode populations.

Case Study 2: Long-Term Efficacy Assessment

In a multi-season agricultural trial, this compound was applied over four consecutive cropping seasons. Results indicated sustained efficacy against nematodes without significant loss in effectiveness over time. However, prolonged use beyond four seasons led to a gradual decline in efficacy due to potential resistance development .

Propiedades

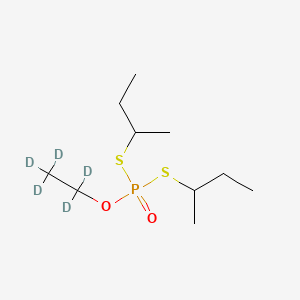

IUPAC Name |

2-[butan-2-ylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]sulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3/i3D3,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-GRZQFIOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(SC(C)CC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.